molecular formula C12H16N2O3 B12629631 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine CAS No. 917909-34-3

1-Ethyl-3-(2-nitrophenoxy)pyrrolidine

Cat. No.: B12629631
CAS No.: 917909-34-3
M. Wt: 236.27 g/mol
InChI Key: YYINYPJMPZOOKZ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-nitrophenoxy)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

The synthesis of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-nitrophenol with 1-ethylpyrrolidine in the presence of a suitable base. The reaction typically takes place under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Ethyl-3-(2-nitrophenoxy)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and organic solvents such as ethanol and methanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3-(2-nitrophenoxy)pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The pyrrolidine ring can also interact with biological macromolecules, affecting their structure and activity.

Comparison with Similar Compounds

1-Ethyl-3-(2-nitrophenoxy)pyrrolidine can be compared with other similar compounds such as:

    1-Ethyl-3-(4-nitrophenoxy)pyrrolidine: This compound has a similar structure but with the nitro group in the para position.

    1-Ethyl-3-(2-aminophenoxy)pyrrolidine: This compound has an amino group instead of a nitro group.

    1-Ethyl-3-(2-chlorophenoxy)pyrrolidine: This compound has a chloro group instead of a nitro group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

CAS No.

917909-34-3

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

1-ethyl-3-(2-nitrophenoxy)pyrrolidine

InChI

InChI=1S/C12H16N2O3/c1-2-13-8-7-10(9-13)17-12-6-4-3-5-11(12)14(15)16/h3-6,10H,2,7-9H2,1H3

InChI Key

YYINYPJMPZOOKZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)OC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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